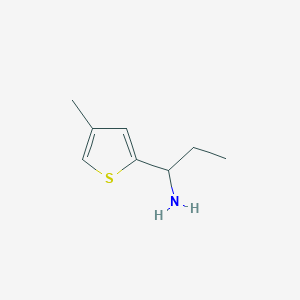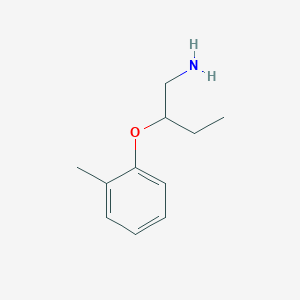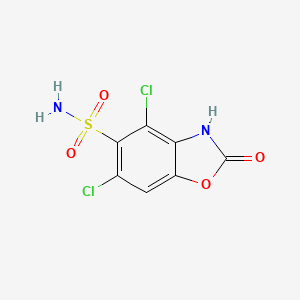
4,6-Dichloro-2-oxo-2,3-dihydro-1,3-benzoxazole-5-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,6-Dichloro-2-oxo-2,3-dihydro-1,3-benzoxazole-5-sulfonamide is a chemical compound with the molecular formula C7H4Cl2N2O4S. It is a member of the benzoxazole family, which is known for its diverse applications in medicinal chemistry, pharmaceuticals, and industrial processes. This compound is characterized by the presence of two chlorine atoms, a sulfonamide group, and a benzoxazole ring, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,6-Dichloro-2-oxo-2,3-dihydro-1,3-benzoxazole-5-sulfonamide typically involves the reaction of 2-aminophenol with chlorosulfonic acid, followed by cyclization and chlorination steps. The reaction conditions often include the use of solvents such as dichloromethane or acetonitrile, and catalysts like sulfuric acid or phosphoric acid to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process may include purification steps such as recrystallization or chromatography to obtain the desired purity levels.
Chemical Reactions Analysis
Types of Reactions
4,6-Dichloro-2-oxo-2,3-dihydro-1,3-benzoxazole-5-sulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The chlorine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of sulfonic acids or sulfonates.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted benzoxazole derivatives.
Scientific Research Applications
4,6-Dichloro-2-oxo-2,3-dihydro-1,3-benzoxazole-5-sulfonamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial or antifungal agent.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4,6-Dichloro-2-oxo-2,3-dihydro-1,3-benzoxazole-5-sulfonamide involves its interaction with specific molecular targets and pathways. The sulfonamide group can inhibit the activity of certain enzymes by mimicking the structure of natural substrates, leading to the disruption of metabolic processes. The benzoxazole ring can interact with DNA or proteins, affecting cellular functions and signaling pathways.
Comparison with Similar Compounds
Similar Compounds
4,6-Dichloro-2-oxo-2,3-dihydro-1,3-benzoxazole: Lacks the sulfonamide group, resulting in different chemical properties and applications.
2-Aminobenzoxazole: Contains an amino group instead of chlorine atoms, leading to different reactivity and biological activities.
Benzoxazole-5-sulfonamide: Similar structure but without the chlorine atoms, affecting its chemical behavior and uses.
Uniqueness
4,6-Dichloro-2-oxo-2,3-dihydro-1,3-benzoxazole-5-sulfonamide is unique due to the presence of both chlorine atoms and a sulfonamide group, which confer distinct chemical reactivity and potential biological activities. This combination makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C7H4Cl2N2O4S |
|---|---|
Molecular Weight |
283.09 g/mol |
IUPAC Name |
4,6-dichloro-2-oxo-3H-1,3-benzoxazole-5-sulfonamide |
InChI |
InChI=1S/C7H4Cl2N2O4S/c8-2-1-3-5(11-7(12)15-3)4(9)6(2)16(10,13)14/h1H,(H,11,12)(H2,10,13,14) |
InChI Key |
IKWXKELPJDFGFQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=C2C(=C(C(=C1Cl)S(=O)(=O)N)Cl)NC(=O)O2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


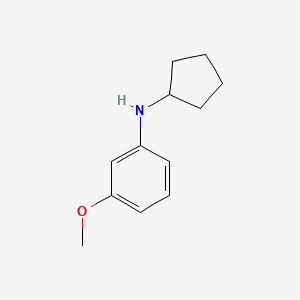

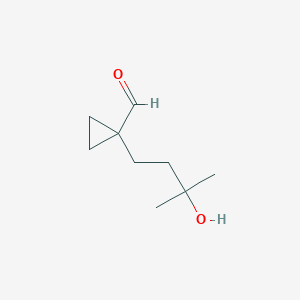
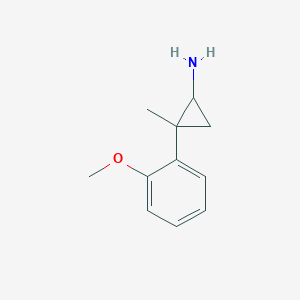
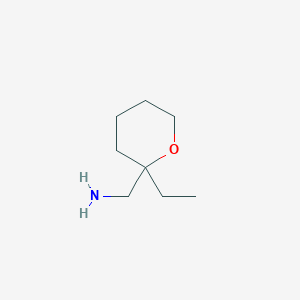
![4-{[(2-Bromo-4-chlorophenyl)methyl]amino}butan-2-ol](/img/structure/B13286423.png)
![2-[4-(Propan-2-yl)cyclohexyl]azetidine](/img/structure/B13286426.png)
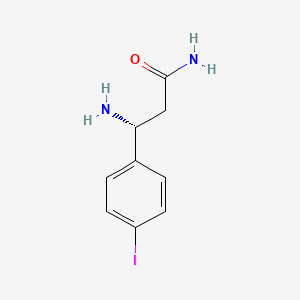

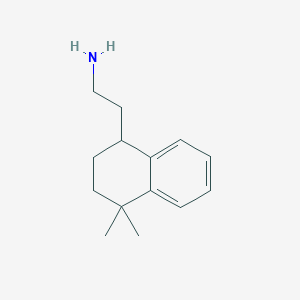
![3-(1H-Pyrazol-1-yl)-8-azabicyclo[3.2.1]octane](/img/structure/B13286441.png)
